(1-(Cyclopropylmethyl)-1H-imidazol-2-yl)methanamine hydrochloride
Description
(1-(Cyclopropylmethyl)-1H-imidazol-2-yl)methanamine hydrochloride is a substituted imidazole derivative characterized by a cyclopropylmethyl group attached to the imidazole nitrogen and a methanamine moiety at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting adenosine receptors and other biological targets . Its synthesis typically involves alkylation of imidazole precursors with cyclopropylmethyl halides, followed by amine functionalization and hydrochloride salt formation .
Properties
IUPAC Name |
[1-(cyclopropylmethyl)imidazol-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c9-5-8-10-3-4-11(8)6-7-1-2-7;/h3-4,7H,1-2,5-6,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKJDUVZZLSOSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN=C2CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Cyclopropylmethyl)-1H-imidazol-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides.
Attachment of the Methanamine Group: The methanamine group is introduced through reductive amination or other suitable amination reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1-(Cyclopropylmethyl)-1H-imidazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
This compound is being explored for its potential therapeutic effects. It may serve as a precursor in the development of drugs targeting various diseases, including:
- Antimicrobial Agents : Preliminary studies indicate that it may inhibit specific enzymes involved in microbial growth, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Drugs : Its imidazole structure is associated with anti-inflammatory properties, which can be harnessed in drug design .
Research has identified several biological activities associated with (1-(Cyclopropylmethyl)-1H-imidazol-2-yl)methanamine hydrochloride:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes linked to disease pathways, enhancing its pharmacological profile.
- Antifungal Properties : Studies have suggested its efficacy against various fungal strains, indicating potential applications in treating fungal infections .
Industrial Applications
In the industrial sector, this compound is utilized for:
- Specialty Chemicals Production : It serves as a building block in the synthesis of specialty chemicals and materials.
- Catalyst Development : The compound is investigated for developing new catalysts and reagents that enhance chemical processes .
Mechanism of Action
The mechanism of action of (1-(Cyclopropylmethyl)-1H-imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The cyclopropylmethyl and methanamine groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Similarities and Differences
Key structural analogs include variations in substituents on the imidazole ring or the amine side chain. Examples from the literature:
Key Observations :
- The cyclopropylmethyl group in the target compound enhances steric bulk and lipophilicity compared to simpler analogs like (1H-Imidazol-2-yl)methanamine hydrochloride .
- Substitutions on the imidazole ring (e.g., methyl in ) or aromatic systems (e.g., chlorophenyl in ) modulate electronic properties and receptor binding.
Physicochemical Properties
Key Observations :
- Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochlorides.
Biological Activity
(1-(Cyclopropylmethyl)-1H-imidazol-2-yl)methanamine hydrochloride, also known as a derivative of imidazole, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This compound is characterized by its unique cyclopropylmethyl substituent, which influences its biological activity and interaction with various molecular targets.
- Molecular Formula : C8H13N3·2ClH
- Molecular Weight : 151.21 g/mol
- CAS Number : 2490705-40-1
The compound's structure consists of an imidazole ring, which is known for its biological significance, particularly in drug design and development.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within the body. It has been observed to modulate several biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, leading to potential anti-inflammatory effects.
- Receptor Binding : It can bind to specific receptors, altering their activity and influencing physiological responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown it to be effective against a range of bacterial strains, suggesting its potential as an antibacterial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.4 |
| A549 (Lung) | 3.8 |
These findings suggest that this compound could be a valuable candidate for further development as an anticancer therapeutic.
Case Studies
A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of imidazole derivatives, including this compound. The study highlighted how modifications to the imidazole ring can significantly enhance biological activity against specific targets such as kinases involved in cancer progression .
Another investigation focused on the compound's role in modulating immune responses. It was found to enhance the activation of STING (Stimulator of Interferon Genes), leading to increased production of type I interferons, which play a crucial role in antiviral defense mechanisms .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing (1-(Cyclopropylmethyl)-1H-imidazol-2-yl)methanamine hydrochloride?
- The compound can be synthesized via cyclization of amido-nitrile precursors under nickel-catalyzed conditions, followed by proto-demetallation and dehydrative cyclization . Key steps include maintaining an inert atmosphere and controlled temperatures (e.g., 60–80°C) to minimize side reactions. The cyclopropylmethyl group requires careful handling due to its strain sensitivity; slow addition of cyclopropane derivatives during alkylation improves yield .
Q. How should researchers ensure compound stability during storage and handling?
- Store in sealed glass containers at 2–8°C, protected from light and moisture, as cyclopropyl groups are prone to ring-opening under heat or UV exposure . Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition. Stability tests via HPLC every 3–6 months are recommended to monitor degradation products .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR (¹H/¹³C): Assign imidazole protons (δ 7.2–7.8 ppm) and cyclopropylmethyl protons (δ 0.5–1.5 ppm) using deuterated DMSO for solubility .
- HPLC-MS: Use a C18 column with 0.1% formic acid in water/acetonitrile (gradient elution) to confirm purity (>98%) and detect by-products (e.g., ring-opened derivatives) .
- Elemental Analysis: Validate chloride content (±0.3% deviation from theoretical) to confirm stoichiometry .
Advanced Research Questions
Q. How can conflicting NMR data arising from tautomerism in the imidazole ring be resolved?
- Imidazole tautomerism (1H vs. 2H forms) may cause split peaks in ¹H NMR. Use variable-temperature NMR (VT-NMR) at 25–60°C to observe coalescence, or employ 2D-COSY to distinguish coupling patterns . Deuterated solvents like DMSO-d₆ stabilize the dominant tautomer .
Q. What strategies optimize cyclopropane ring stability during synthetic modifications?
- Avoid strong acids/bases that induce ring-opening. Substitute harsh reagents with mild alternatives (e.g., use NaBH₄ instead of LiAlH₄ for reductions). Computational modeling (DFT) predicts ring strain effects, guiding substituent placement to minimize destabilization .
Q. How do structural modifications (e.g., cyclopropylmethyl vs. benzyl substituents) alter biological activity?
- Comparative studies with analogs (e.g., benzyl or methoxybenzyl derivatives) show cyclopropylmethyl enhances metabolic stability due to reduced CYP450 interactions. Assay logP values (e.g., 1.8 vs. 2.5 for benzyl analogs) to correlate hydrophobicity with membrane permeability .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields for imidazole alkylation?
- Variations in yields (e.g., 40–75%) often stem from trace moisture deactivating catalysts. Use Karl Fischer titration to ensure anhydrous conditions (<50 ppm H₂O) . Alternatively, screen palladium vs. nickel catalysts; Pd(OAc)₂ may improve selectivity for bulky substituents .
Methodological Tables
Key Literature Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
